4-Bromo-2-(bromomethyl)-1,3-thiazole hydrobromide
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Overview
Description
4-Bromo-2-(bromomethyl)-1,3-thiazole hydrobromide is an organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This compound is characterized by the presence of two bromine atoms, one attached to the thiazole ring and the other to a methyl group. It is commonly used in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-(bromomethyl)-1,3-thiazole hydrobromide typically involves the bromination of 2-(methylthio)-1,3-thiazole. The reaction is carried out in the presence of bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction conditions often include the use of a solvent such as dichloromethane (DCM) and a catalyst like iron(III) bromide to facilitate the bromination process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of automated systems and controlled reaction conditions helps in achieving high yields and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-(bromomethyl)-1,3-thiazole hydrobromide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: Reduction of the bromine atoms can lead to the formation of the corresponding thiazole derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution Reactions: Products include azido-thiazoles, thiocyanato-thiazoles, and methoxy-thiazoles.
Oxidation Reactions: Products include thiazole sulfoxides and sulfones.
Reduction Reactions: Products include thiazole derivatives with reduced bromine content.
Scientific Research Applications
4-Bromo-2-(bromomethyl)-1,3-thiazole hydrobromide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex thiazole derivatives and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored as a precursor in the development of pharmaceutical agents.
Industry: The compound is used in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Bromo-2-(bromomethyl)-1,3-thiazole hydrobromide involves its interaction with various molecular targets. The bromine atoms in the compound can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The thiazole ring can also interact with specific receptors or enzymes, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-(Bromomethyl)pyridine hydrobromide: Similar in structure but contains a pyridine ring instead of a thiazole ring.
4-Bromo-2-fluorobenzonitrile: Contains a bromine atom and a nitrile group but lacks the thiazole ring.
4-Bromophenylacetic acid: Contains a bromine atom and a carboxylic acid group but lacks the thiazole ring.
Uniqueness
4-Bromo-2-(bromomethyl)-1,3-thiazole hydrobromide is unique due to the presence of both bromine atoms and the thiazole ring, which imparts distinct chemical reactivity and biological activity. The combination of these functional groups makes it a versatile compound in organic synthesis and scientific research.
Biological Activity
4-Bromo-2-(bromomethyl)-1,3-thiazole hydrobromide is a thiazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound's structure, featuring bromine substituents, may influence its interaction with biological targets, leading to various pharmacological effects.
- Molecular Formula : C4H4Br2N2S
- Molecular Weight : 253.01 g/mol
- CAS Number : 2624125-87-5
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The compound may exert its effects through:
- Enzyme Inhibition : Compounds with thiazole structures are known to inhibit various enzymes involved in metabolic pathways.
- Receptor Modulation : The presence of bromine atoms can enhance binding affinity to certain receptors, potentially altering signaling pathways.
Antimicrobial Activity
Research has indicated that thiazole derivatives exhibit significant antimicrobial properties. For this compound:
- Minimum Inhibitory Concentration (MIC) : The compound has shown potent activity against various bacterial strains, particularly Gram-positive and Gram-negative bacteria.
- Mechanism : The antimicrobial effect is believed to be due to the disruption of bacterial cell wall synthesis and interference with nucleic acid metabolism.
Anticancer Properties
Studies have explored the anticancer potential of thiazole derivatives, including:
- Cell Lines Tested : Various cancer cell lines such as MDA-MB-231 (breast cancer) and HT-29 (colon cancer).
- IC50 Values : Preliminary data suggest that this compound exhibits cytotoxic effects with IC50 values in the micromolar range, indicating potential as a chemotherapeutic agent.
Case Studies
- Antimicrobial Study : A study evaluating the antimicrobial efficacy of thiazole derivatives found that compounds similar to this compound displayed significant inhibition against Staphylococcus aureus and Escherichia coli. The study reported MIC values ranging from 0.5 to 2 µg/mL for effective compounds.
- Cytotoxicity Assessment : In vitro assays demonstrated that this compound could induce apoptosis in cancer cells. Flow cytometry analyses indicated an increase in sub-G1 phase population, suggesting DNA fragmentation typical of apoptotic cells.
Data Summary
Properties
Molecular Formula |
C4H4Br3NS |
---|---|
Molecular Weight |
337.86 g/mol |
IUPAC Name |
4-bromo-2-(bromomethyl)-1,3-thiazole;hydrobromide |
InChI |
InChI=1S/C4H3Br2NS.BrH/c5-1-4-7-3(6)2-8-4;/h2H,1H2;1H |
InChI Key |
XNGYNWXMAJTCQF-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=C(S1)CBr)Br.Br |
Origin of Product |
United States |
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